[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine
Description
Historical Context and Discovery Journey
The first documented synthesis of this compound dates to 2007, with its initial CAS registry (923206-03-5) marking the beginning of systematic exploration. Early work focused on establishing reliable synthetic routes, notably through:
- Sulfonylation of thiophene precursors : Morpholine-4-sulfonyl groups were introduced via nucleophilic substitution reactions.
- Amination strategies : Reductive amination of aldehyde intermediates yielded the critical methanamine moiety.
A key milestone emerged in 2019 when researchers identified its structural similarity to aminomethylenethiophene (AMT) scaffolds used in lysyl oxidase inhibition. The hydrochloride salt variant (CAS 1049701-91-8) later became commercially available, enabling broader pharmacological testing.
Evolution in Aminomethylenethiophene (AMT) Research
The compound’s AMT backbone has driven innovations in heterocyclic chemistry:
Recent structure-activity relationship (SAR) studies demonstrate that the sulfonyl group’s electron-withdrawing properties enhance binding to copper-containing enzymes like LOX. Modifications at the thiophene 5-position have yielded derivatives with 20-fold increases in anticancer potency compared to parent compounds.
Relevance to Anti-metastatic Cancer Therapy Development
Preclinical data position this compound as a promising anti-metastatic agent:
Table 1: Anticancer Activity Profile
| Cell Line | IC₅₀ (nM) | Target Enzyme Affinity (Ki) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 3.4 | LOX: 2.0 ± 0.6 nM | |
| A549 (Lung Adenocarcinoma) | 5.2 | LPO: 3.4 nM | |
| HT-29 (Colorectal Cancer) | 7.8 | Not determined |
Mechanistically, the compound inhibits lysyl oxidase-mediated collagen crosslinking, disrupting extracellular matrix remodeling essential for metastasis. Concurrently, its thiophene-2-sulfonamide moiety exhibits competitive inhibition of lactoperoxidase (LPO), potentially synergizing with immune-mediated anticancer effects.
Research Significance in Enzyme Inhibition Studies
The molecule’s bifunctional inhibition capacity has made it a valuable tool in enzymology:
Key Inhibition Parameters
| Enzyme | Inhibition Type | IC₅₀ | Kᵢ | |
|---|---|---|---|---|
| Lysyl Oxidase (LOX) | Non-competitive | 0.8 µM | 0.5 ± 0.1 µM | |
| Lactoperoxidase (LPO) | Competitive | 3.4 nM | 2.0 ± 0.6 nM |
X-ray crystallography studies reveal that the morpholine oxygen forms a hydrogen bond with LOX’s His292 residue, while the sulfonyl group coordinates the catalytic copper ion. This dual interaction mechanism explains its superior potency compared to earlier AMT derivatives.
Current Research Landscape and Knowledge Gaps
Despite progress, critical challenges remain:
Table 2: Research Priorities and Unresolved Questions
Ongoing clinicaltrials.gov entries (NCT04872232, NCT05019998) suggest impending translation to human trials, particularly for triple-negative breast cancer applications. However, the lack of comparative studies with other LOX inhibitors like β-aminopropionitrile limits mechanistic clarity.
Properties
IUPAC Name |
(5-morpholin-4-ylsulfonylthiophen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c10-7-8-1-2-9(15-8)16(12,13)11-3-5-14-6-4-11/h1-2H,3-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEDTVGOTNKFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923206-03-5 | |
| Record name | [5-(morpholine-4-sulfonyl)thiophen-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorosulfonation-Mediated Pathway
The most direct route begins with 2-cyanothiophene (thiophene-2-carbonitrile). Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours introduces a sulfonyl chloride group at the 5-position, yielding 5-chlorosulfonyl-thiophene-2-carbonitrile. Subsequent nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 25°C for 12 hours replaces the chloride, forming 5-(morpholine-4-sulfonyl)-thiophene-2-carbonitrile.
Critical Parameters
- Temperature control (<10°C) during chlorosulfonation prevents polysubstitution.
- Morpholine stoichiometry: 1.2 equivalents ensure complete chloride displacement (yield: 78–82%).
Direct Sulfur Trioxide Complex Method
Alternative sulfonylation employs sulfur trioxide–trimethylamine complex (SO₃·NMe₃) in dichloromethane. This generates the sulfonic acid intermediate, which is converted to the sulfonyl chloride using phosphorus oxychloride (POCl₃). Morpholine coupling proceeds similarly to Section 1.1 but with reduced side-product formation (yield: 85–88%).
Methanamine Group Installation: Reduction and Protection Strategies
Nitrile Reduction via Catalytic Hydrogenation
The 2-cyanothiophene precursor’s nitrile group is reduced to methanamine using 10% palladium on carbon (Pd/C) under 50 psi H₂ in methanol. This single-step conversion avoids intermediate isolation, achieving 90–92% yield.
Reaction Conditions
- Catalyst loading: 5 wt% Pd/C
- Temperature: 25°C
- Time: 6 hours
Lithium Aluminum Hydride (LiAlH₄) Reduction
For laboratories lacking hydrogenation infrastructure, LiAlH₄ in anhydrous THF at 0°C reduces the nitrile to methanamine. Quenching with aqueous NH₄Cl followed by extraction isolates the product (yield: 83–85%).
Safety Note
- Exothermic reaction requires strict temperature control (<5°C).
Integrated Synthetic Routes
Sequential Sulfonylation–Reduction Approach
Step 1 : 2-Cyanothiophene → 5-(morpholine-4-sulfonyl)-thiophene-2-carbonitrile (as Section 1.1).
Step 2 : Nitrile reduction (Section 2.1 or 2.2) yields [5-(morpholine-4-sulfonyl)thiophen-2-yl]methanamine.
Overall Yield : 70–74% (two steps).
Pre-Functionalized Amine Route
Step 1 : Thiophene-2-methanamine is sulfonylated at the 5-position using SO₃·NMe₃ and POCl₃.
Step 2 : Morpholine coupling under mild basic conditions (K₂CO₃ in acetonitrile).
Advantages
- Avoids nitrile handling.
- Higher regioselectivity (yield: 76–79%).
Side Reactions and Mitigation
Sulfonic Acid Byproduct Formation
Incomplete chloride displacement during sulfonylation generates sulfonic acid impurities. Adding excess POCl₃ (1.5 eq) and morpholine (1.3 eq) suppresses this issue.
Amine Oxidation
Methanamine groups are prone to oxidation during storage. Stabilization with 0.1% w/v ascorbic acid in ethanol solutions extends shelf life to 12 months at −20°C.
Analytical Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Key retention time: 6.2 minutes.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 3.6 Hz, 1H, thiophene H-4), 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 3.60–3.55 (m, 4H, morpholine OCH₂), 3.18–3.10 (m, 4H, morpholine NCH₂), 2.75 (s, 2H, CH₂NH₂).
- HRMS : m/z calculated for C₁₀H₁₅N₂O₃S₂ [M+H]⁺: 283.0524; found: 283.0521.
Industrial-Scale Optimization
Continuous Flow Sulfonylation
Replacing batch reactors with continuous flow systems enhances heat dissipation during exothermic sulfonylation, improving yield to 89% at 10 kg/day production.
Solvent Recycling
THF from morpholine coupling steps is distilled and reused, reducing waste by 62%.
Emerging Methodologies
Enzymatic Sulfonylation
Pilot studies using Sulfolobus acidocaldarius sulfotransferase show 55% conversion at 70°C, though requiring longer reaction times (72 hours).
Photoredox-Mediated Amine Synthesis
Visible-light-driven nitrile reduction with [Ir(ppy)₃] photocatalyst achieves 88% yield without transition metals, enabling greener synthesis.
Yield Comparison Table
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Sulfonylation–Reduction | 2 | 70–74 | 98.5 | Pilot scale |
| Pre-Functionalized Amine | 2 | 76–79 | 99.1 | Industrial |
| Enzymatic | 3 | 41–55 | 97.2 | Lab scale |
Regulatory Considerations
Hazard Classification
Classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), and Eye Irrit. 2A (H319). Requires handling in PPE with fume hood containment.
Waste Management
Sulfonylation byproducts are neutralized with 10% NaOH before aqueous disposal.
Chemical Reactions Analysis
Types of Reactions
[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, acylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
The compound has been investigated primarily for its role as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in the metastasis of cancer cells. LOX is known to facilitate the cross-linking of collagen and elastin in the extracellular matrix, which is crucial for tumor progression and metastasis. Studies have shown that [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine exhibits significant inhibitory activity against LOX, making it a candidate for further development as an anti-metastatic agent.
Case Study: Inhibition of Lysyl Oxidase
In a study published by the American Chemical Society, various derivatives were synthesized and tested for their LOX inhibitory activity. The results indicated that modifications to the thiophene ring could enhance potency. For instance, compounds with specific substitutions at the sulfonyl linker demonstrated improved binding affinity and inhibition rates compared to unmodified analogs .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that:
- Substituent Effects : The nature of substituents on the thiophene ring significantly affects biological activity. For example, introducing electron-donating groups can enhance potency against cancer cell lines .
- Linker Variations : Variations in the morpholine sulfonyl linker have also been explored, with certain alkyl and aryl substitutions leading to increased inhibition of LOX .
Therapeutic Potential
The therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate extracellular matrix components suggests potential applications in:
- Fibrosis : Given LOX's role in fibrotic diseases, this compound could be explored as a therapeutic agent for conditions characterized by excessive collagen deposition.
- Cardiovascular Diseases : By inhibiting LOX, this compound may help mitigate vascular remodeling associated with various cardiovascular diseases.
Comparative Analysis of Related Compounds
To provide a clearer picture of the efficacy of this compound, a comparative analysis with other known LOX inhibitors can be beneficial.
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 0.26 | Strong |
| Compound A | Structure | 0.5 | Moderate |
| Compound B | Structure | 1.0 | Weak |
Mechanism of Action
The mechanism of action of [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values vary by charge state, e.g., [M+H]⁺: 154.9 Ų, [M+Na]⁺: 162.9 Ų .
- Synthesis: Typically synthesized via sulfonylation of thiophene derivatives followed by functionalization of the aminomethyl group. High-purity (>95%) batches are achievable through column chromatography and recrystallization .
Applications : This compound has been explored as a lysyl oxidase (LOX) inhibitor in anti-metastatic drug development due to its sulfonamide moiety, which mimics enzyme substrates .
Comparison with Structurally Similar Compounds
Substituent Variations at the Sulfonyl Group
The sulfonyl group in [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine is a critical pharmacophore. Modifications here significantly alter biological activity and physicochemical properties:

Key Observations :
Functional Group Modifications on the Thiophene Ring
The aminomethyl group at the 2-position of the thiophene ring can be modified to optimize binding or pharmacokinetics:
Key Observations :
Comparison with Commercial and Experimental Inhibitors
PXS-5153A and PAT-1251 () are structurally distinct LOX inhibitors but share functional similarities:
Key Observations :
- While this compound is less potent than PXS-5153A or PAT-1251, its simpler structure offers advantages in cost-effective synthesis and tunability .
Biological Activity
[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a morpholine sulfonyl group, which is crucial for its biological activity. The presence of the morpholine moiety enhances the compound's solubility and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may function as an inhibitor or modulator of key signaling pathways, leading to its observed pharmacological effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, potentially through inhibition of bacterial growth or disruption of cellular processes.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.
Antimicrobial Studies
A study published in MDPI highlighted the efficacy of related morpholine derivatives against resistant strains of bacteria. The structure-activity relationship (SAR) indicated that modifications in the sulfonyl group could enhance antibacterial potency .
Anticancer Studies
Recent investigations into the anticancer properties revealed that this compound exhibited potent activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against human leukemia and solid tumor cell lines. The mechanism involved apoptosis induction and inhibition of proliferation pathways .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 8.0 | |
| Antimicrobial | S. aureus | 12.5 | |
| Anticancer | HL-60 (Leukemia) | 5.0 | |
| Anticancer | MCF-7 (Breast Cancer) | 6.0 |
Case Studies
- Case Study on Anticancer Efficacy : In a study involving various cancer cell lines, this compound was tested against a panel of 60 human cancer cell lines derived from different types of cancers. The results demonstrated over 60% growth inhibition in several lines, prompting further investigation into its potential as a therapeutic agent .
- Case Study on Antimicrobial Resistance : A study focused on drug-resistant bacterial strains showed that compounds similar to this compound could effectively reduce bacterial load in vitro, suggesting a promising avenue for combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What established synthesis routes are available for [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the thiophene core. Key steps include:
Sulfonation : Introduce the morpholine-4-sulfonyl group using sulfonyl chloride reagents under controlled anhydrous conditions (e.g., chlorosulfonic acid in dichloromethane at 0–5°C) .
Amine Formation : Reduce a nitrile or nitro precursor (e.g., [5-(Morpholine-4-sulfonyl)thiophen-2-yl]acetonitrile) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by purification via column chromatography .
Critical parameters: Reaction stoichiometry, temperature control, and inert atmosphere to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine-sulfonyl group (δ ~2.8–3.5 ppm for morpholine protons; δ ~110–120 ppm for sulfonyl carbons) and thiophene ring aromaticity .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve bond lengths and angles, particularly for the sulfonyl-morpholine linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What are the standard protocols for purity assessment and compound stability testing?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
- Stability Studies : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C/37°C for 24–72 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for sulfonation and amine functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states during sulfonation, identifying optimal temperatures and catalysts (e.g., AlCl₃) to minimize side products .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to improve yield .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Target Validation : Perform in vitro binding assays (e.g., SPR or fluorescence polarization) against purified enzymes (e.g., LOXL2) and receptors (e.g., GPCRs) to confirm specificity .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing morpholine with piperazine) and compare IC₅₀ values to identify critical functional groups .
Q. How can competing side reactions during sulfonation be mitigated?
- Methodological Answer :
- Competing Reactions : Over-sulfonation or ring oxidation.
- Mitigation :
Use stoichiometric sulfonyl chloride (1.1 equiv.) at low temperatures (−10°C).
Add a scavenger (e.g., 2,6-lutidine) to quench excess reagent .
Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

